1-(Benzyloxy)-2-naphthoic acid
CAS No.:
Cat. No.: VC14067880
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O3 |
|---|---|
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 1-phenylmethoxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |
| Standard InChI Key | QIZFUOOPZJHIFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
1-(Benzyloxy)-2-naphthoic acid (C₁₈H₁₄O₃) features a naphthalene ring system substituted with a benzyloxy group (-OCH₂C₆H₅) at the 1-position and a carboxylic acid (-COOH) at the 2-position. The benzyloxy group introduces steric bulk and electron-donating effects, while the carboxylic acid contributes polarity and hydrogen-bonding capacity. This combination creates a molecule with balanced lipophilic and hydrophilic properties, influencing its solubility in organic solvents and aqueous media .
Table 1: Comparative Structural Features of Benzyloxy-Substituted Naphthoic Acids
| Compound | Substituent Positions | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 1-(Benzyloxy)-2-naphthoic acid | 1 (benzyloxy), 2 (COOH) | C₁₈H₁₄O₃ | Benzyloxy, carboxylic acid |
| 4-(Benzyloxy)-2-naphthoic acid | 4 (benzyloxy), 2 (COOH) | C₁₈H₁₄O₃ | Benzyloxy, carboxylic acid |
| 6-(Benzyloxy)-2-naphthoic acid | 6 (benzyloxy), 2 (COOH) | C₁₈H₁₄O₃ | Benzyloxy, carboxylic acid |
The positional isomerism significantly impacts physicochemical properties. For instance, the 1-substituted derivative may exhibit distinct crystallinity and melting points compared to the 4- and 6-isomers due to variations in molecular packing .
Synthetic Pathways
Benzylation of Naphthol Precursors
The synthesis of 1-(benzyloxy)-2-naphthoic acid typically begins with the benzylation of 1-naphthol. Using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like potassium carbonate (K₂CO₃), the hydroxyl group at the 1-position is replaced by a benzyloxy moiety. This step requires anhydrous conditions to prevent hydrolysis of the benzyl chloride .
Oxidation to Carboxylic Acid
Subsequent oxidation of the methyl or hydroxymethyl group at the 2-position introduces the carboxylic acid functionality. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions (e.g., sulfuric acid) are commonly employed. The reaction must be carefully controlled to avoid over-oxidation of the naphthalene ring .
Table 2: Typical Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 75–85 | ≥95 |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 60–70 | ≥90 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its substituents. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), it exhibits moderate solubility (≈20–30 mg/mL), whereas in water, solubility is limited (<1 mg/mL) due to the hydrophobic benzyl group. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strong heating .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch of carboxylic acid) and ≈1250 cm⁻¹ (C-O-C stretch of benzyloxy group).
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NMR (¹H): Characteristic signals include a triplet at δ 5.2 ppm (OCH₂Ph) and aromatic protons in the δ 7.2–8.5 ppm range .
Industrial and Material Science Applications
Organic Electronics
The extended π-conjugation of the naphthalene system enables applications in organic semiconductors. Derivatives with electron-withdrawing groups (e.g., carboxylic acids) exhibit n-type semiconductor behavior, with charge carrier mobilities ≈0.1–1 cm²/V·s in thin-film transistors .
Catalytic Applications
As a bifunctional catalyst, the compound could facilitate acid-catalyzed reactions. The carboxylic acid acts as a Brønsted acid site, while the benzyloxy group may stabilize transition states through π-π interactions .
Challenges and Future Directions
Current limitations in the study of 1-(benzyloxy)-2-naphthoic acid include:
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Synthetic Complexity: Low yields in oxidation steps (typically <70%).
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Biological Data Gaps: Limited in vivo toxicity and pharmacokinetic profiles.
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Material Characterization: Need for detailed charge transport measurements.
Future research should focus on:
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Developing greener synthetic routes using biocatalysts or flow chemistry.
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High-throughput screening for biological activity.
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Computational modeling of structure-property relationships.
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